molecular formula CH3ClMg B1203258 Methylmagnesium chloride CAS No. 676-58-4

Methylmagnesium chloride

Cat. No.: B1203258
CAS No.: 676-58-4
M. Wt: 74.79 g/mol
InChI Key: CCERQOYLJJULMD-UHFFFAOYSA-M
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Description

Methylmagnesium chloride is an organometallic compound with the chemical formula CH₃MgCl. It is a highly flammable, colorless, and moisture-sensitive material. This compound is the simplest Grignard reagent and is commercially available, usually as a solution in tetrahydrofuran. This compound is widely used in organic synthesis due to its reactivity and versatility .

Mechanism of Action

Target of Action

Methylmagnesium chloride (CH3MgCl) is an organometallic compound and the simplest Grignard reagent . It primarily targets molecules with active hydrogen atoms, such as water, alcohols, thiols, amines, amides, acids, and sulfonic acids . It also targets molecules with active halogen atoms .

Mode of Action

This compound interacts with its targets through a process known as nucleophilic addition. As a Grignard reagent, it acts as a source of a methyl carbanion equivalent . This means it behaves as if it were a negatively charged carbon atom (a carbanion), which is a strong nucleophile and can attack electrophilic carbon atoms present in other molecules .

Biochemical Pathways

This compound is involved in various biochemical pathways, primarily those involving the formation of carbon-carbon bonds. It reacts with water and other protic reagents to give methane . When treated with dioxane, ether solutions of this compound react to give an insoluble coordination polymer with the formula MgCl2(dioxane)2 .

Pharmacokinetics

It is highly reactive and sensitive to moisture , and it is usually used in a controlled laboratory environment rather than administered to living organisms.

Result of Action

The primary result of this compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds. For example, it is widely used in the synthesis of quinolone antibiotics .

Action Environment

The action of this compound is highly dependent on the environment. It is highly flammable, colorless, and moisture-sensitive . It reacts violently with water , and its reactivity can be influenced by the presence of other substances, temperature, and the solvent used . It is usually handled and stored under anhydrous conditions to prevent unwanted side reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylmagnesium chloride is typically prepared by the reaction of methyl chloride with magnesium in an ethereal solvent such as diethyl ether or tetrahydrofuran. The reaction is highly exothermic and must be carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen .

Industrial Production Methods: In industrial settings, this compound can be produced using methyl chloride and magnesium metal as raw materials, with methylal as a solvent. The molar ratio between magnesium metal and methyl chloride ranges from 1:0.5 to 3, and the weight ratio between magnesium metal and methylal ranges from 1:2 to 100. This method is cost-effective and allows for the recycling of methylal, further reducing production costs .

Chemical Reactions Analysis

Types of Reactions: Methylmagnesium chloride undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methylmagnesium chloride is extensively used in scientific research due to its reactivity and versatility:

Comparison with Similar Compounds

  • Methylmagnesium Bromide (CH₃MgBr)
  • Methylmagnesium Iodide (CH₃MgI)
  • Methyllithium (CH₃Li)

Comparison:

This compound stands out due to its balance of reactivity, cost-effectiveness, and versatility in various chemical reactions and applications.

Properties

IUPAC Name

magnesium;carbanide;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/CH3.ClH.Mg/h1H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCERQOYLJJULMD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3ClMg
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7052365
Record name Chloro(methyl)magnesium
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Molecular Weight

74.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, In 3 M Tetrahydrofuran solution: Brown liquid with an odor of ether; [MSDSonline]
Record name Magnesium, chloromethyl-
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Record name Methylmagnesium chloride
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CAS No.

676-58-4
Record name Methylmagnesium chloride
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Record name Magnesium, chloromethyl-
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Record name Chloro(methyl)magnesium
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Record name Methylmagnesium chloride
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Record name METHYLMAGNESIUM CHLORIDE
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Q & A

Q1: How does methylmagnesium chloride react with carbonyl compounds?

A1: this compound adds to carbonyl compounds (aldehydes and ketones) via a nucleophilic addition mechanism. This results in the formation of a new carbon-carbon bond, ultimately yielding alcohols after hydrolysis. []

Q2: What is unique about the reaction of this compound with esters compared to other Grignard reagents?

A2: While Grignard reagents typically react with esters to produce tertiary alcohols, cerium chloride can be used as a catalyst to favor the formation of the tertiary alcohol over undesired enolization of the ketone intermediate when this compound is used. []

Q3: What is the molecular formula of this compound?

A3: The molecular formula of this compound is CH3MgCl.

Q4: What is the molecular weight of this compound?

A4: The molecular weight of this compound is 88.82 g/mol.

Q5: Is there any available spectroscopic data for this compound?

A5: While the provided research doesn't mention specific spectroscopic data for this compound, its structure and composition are confirmed through various reactions and subsequent product characterization. Spectroscopic techniques like NMR would be routinely employed to analyze this Grignard reagent.

Q6: Can this compound be used in cross-coupling reactions?

A6: Yes, research demonstrates the use of this compound in iron-catalyzed cross-coupling reactions with halogenated purines. These reactions offer a route to introduce methyl groups onto the purine scaffold, leading to the synthesis of valuable purine derivatives. [, , ] , ,

Q7: Can regioselectivity be an issue in these cross-coupling reactions?

A7: Yes, regioselectivity can be a challenge, particularly when dealing with polysubstituted substrates like trichloropurines. The reaction might yield a mixture of regioisomers, requiring careful purification and identification of the desired product. []

Q8: Is this compound involved in any ring-opening reactions?

A8: Yes, research highlights its use in the ring-opening reaction of 1-acetyl-2-[(trimethylsilyl)methyl]cyclobutanes to produce (Z)-6-(trimethylsiloxy)-1,5-heptadienes stereoselectively. This method provides access to valuable building blocks for organic synthesis. []

Q9: What is a unique application of this compound in carbohydrate chemistry?

A9: It serves as a key reagent in the homologation of protected monosaccharides. The reaction involves adding this compound to an aldehyde group, facilitating chain elongation and the creation of new stereocenters. []

Q10: How does this compound contribute to the synthesis of fluorinated compounds?

A10: It plays a crucial role in creating a key intermediate, 1,1,1,2,2-perfluoropropane, which is further processed to yield 2,3,3,3-tetrafluoropropene, a valuable fluorinated building block. []

Q11: Have there been any computational studies on this compound reactions?

A11: Yes, density functional theory (DFT) calculations have been employed to study the mechanism of this compound addition to carbonyl compounds. These investigations have provided insights into the reaction pathways, transition states, and factors influencing stereoselectivity. []

Q12: What about ab initio studies on this compound reactions?

A12: Ab initio methods have been used to investigate the reaction of this compound with 1-halogen-3-methoxy-1-propynes. These studies explored the reaction mechanism, proposing an addition-elimination pathway as the preferred route. []

Q13: How do structural variations in substrates influence their reactivity with this compound?

A13: The steric bulk of the substrate plays a significant role in its reaction with this compound. Bulky groups can hinder the approach of the Grignard reagent, influencing both reaction rates and stereochemical outcomes. [, ] ,

Q14: How is the stability of this compound solutions typically maintained?

A14: this compound solutions are typically prepared and stored in ethereal solvents like diethyl ether or tetrahydrofuran under an inert atmosphere to prevent decomposition due to moisture and oxygen.

Q15: What safety precautions are essential when working with this compound?

A15: Due to its high reactivity, handling this compound requires stringent safety precautions: working under an inert atmosphere in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, goggles, lab coat), and having a fire extinguisher readily available are essential.

Q16: How can the concentration of this compound solutions be determined?

A16: Titration methods, often using an indicator like phenanthroline, are commonly employed to determine the concentration of Grignard reagents like this compound.

Q17: What analytical techniques are used to characterize the products formed in reactions involving this compound?

A17: Various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), are routinely employed to characterize the products formed in reactions involving this compound. [, , , ]

Q18: What happens to this compound upon exposure to the environment?

A18: this compound reacts vigorously with water, producing methane gas and magnesium hydroxide. It is expected to degrade rapidly in the environment due to its high reactivity with moisture.

Q19: Are there any alternatives to this compound for specific reactions?

A19: Depending on the desired transformation, several alternatives to this compound can be considered. For instance, organolithium reagents, organozinc reagents, or other Grignard reagents with different alkyl or aryl groups might offer alternative reactivity or selectivity profiles. [, , ]

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